Product packaging for 3-((1H-Pyrazol-4-yl)oxy)aniline(Cat. No.:)

3-((1H-Pyrazol-4-yl)oxy)aniline

Cat. No.: B11797835
M. Wt: 175.19 g/mol
InChI Key: WUFVGXMAQGPAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-((1H-Pyrazol-4-yl)oxy)aniline is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The aniline and pyrazole functional groups in its structure make it a versatile scaffold for constructing more complex molecules aimed at biological targets . Pyrazole-containing compounds are recognized as privileged structures in medicinal chemistry and are known to exhibit a wide range of pharmacological activities . Researchers utilize similar structures in developing potential therapeutic agents, with documented activities including anticancer and antiviral effects, such as inhibitors of respiratory syncytial virus (RSV) . Furthermore, the structural features of this compound suggest its potential utility in material science, for instance, in the design of advanced polymers with unique properties . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the product's suitability and for ensuring all necessary safety protocols are followed during its use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B11797835 3-((1H-Pyrazol-4-yl)oxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(1H-pyrazol-4-yloxy)aniline

InChI

InChI=1S/C9H9N3O/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6H,10H2,(H,11,12)

InChI Key

WUFVGXMAQGPAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CNN=C2)N

Origin of Product

United States

Strategic Synthetic Methodologies for 3 1h Pyrazol 4 Yl Oxy Aniline and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the Ether Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com For 3-((1H-Pyrazol-4-yl)oxy)aniline, the most logical disconnection is the C-O ether bond, as this bond is commonly formed through well-established reactions. lkouniv.ac.inslideshare.netyoutube.com This disconnection leads to two primary synthons: a pyrazol-4-ol derivative and a 3-haloaniline or a related electrophilic aniline (B41778) species.

The choice of which fragment acts as the nucleophile and which as the electrophile is a critical strategic decision. One approach involves the pyrazol-4-olate anion as the nucleophile attacking an activated haloaniline. Alternatively, a 3-aminophenol (B1664112) derivative can act as the nucleophile, reacting with an electrophilic pyrazole (B372694), such as a 4-halopyrazole. The feasibility of each approach depends on the availability of starting materials and the reactivity of the respective ring systems.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyNucleophilic SynthonElectrophilic SynthonCorresponding Reagents
C-O Bond (Pyrazole as Nucleophile) Pyrazol-4-olate3-Haloaniline cation4-Hydroxypyrazole, 3-Haloaniline
C-O Bond (Aniline as Nucleophile) 3-Aminophenolate4-Halopyrazole cation3-Aminophenol, 4-Halopyrazole

Classical and Contemporary Approaches to Aniline and Pyrazole Ring Functionalization

The successful synthesis of the target molecule relies on the ability to introduce and manipulate functional groups on both the aniline and pyrazole moieties.

Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

The amino group of aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.combyjus.comwikipedia.org This inherent reactivity can make selective functionalization challenging, often leading to multiple substitutions. libretexts.org For instance, direct halogenation of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com

To achieve monosubstitution at the desired meta-position relative to the amine, it is often necessary to first protect the amino group. Acetylation to form acetanilide (B955) is a common strategy. The resulting amide is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. Subsequent deprotection reveals the desired substituted aniline.

Another important consideration is the basicity of the aniline nitrogen. In strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion. This anilinium group is deactivating and a meta-director, which can be exploited to introduce substituents at the meta-position. chemistrysteps.com

Modification and Substitution on the Pyrazole Ring System

The pyrazole ring possesses distinct reactivity at its different positions. The C4 position is generally the most nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.netrsc.org Conversely, the C5 position is more acidic and can be functionalized through deprotonation followed by reaction with an electrophile. researchgate.netrsc.org

Direct C-H functionalization of pyrazoles has emerged as a powerful tool, often utilizing transition-metal catalysis to achieve regioselective C-C and C-heteroatom bond formation. rsc.orgnih.govrsc.org These methods can provide access to functionalized pyrazoles that are difficult to obtain through traditional methods. nih.gov For instance, palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at the C4 position of pyrazoles. thieme-connect.de The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. researchgate.netnih.gov

Formation of the Aryloxy-Pyrazole Linkage: O-Alkylation and O-Arylation Techniques

The formation of the ether bond between the aniline and pyrazole rings is the cornerstone of the synthesis. This can be achieved through several methods, broadly categorized as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the C-O bond, particularly when one of the aromatic rings is activated by electron-withdrawing groups. researchgate.netscientificupdate.com In the context of synthesizing this compound, this would typically involve the reaction of a phenoxide with a pyrazole bearing an electron-withdrawing group and a suitable leaving group, or vice versa.

For an SNAr reaction to proceed, the aromatic ring being attacked must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. scientificupdate.com The reaction is often carried out in polar aprotic solvents like DMF or DMSO. acsgcipr.org While SNAr can be a powerful tool, its application to unactivated aryl halides can be challenging. acs.orgresearchgate.net

Table 2: Examples of SNAr Reactions for Aryl Ether Synthesis

NucleophileElectrophileActivating GroupSolventReference
Carbohydrate alcoholFluorinated (hetero)aromatic-F, -CF3, -CNDMF acs.orgresearchgate.net
ThiolNitroarene-NO2DMF researchgate.net
Phenol4-Chloronitrobenzene-NO2NMP, Sulfolane scientificupdate.com

Transition Metal-Catalyzed C-O Bond Formation Methodologies

Transition-metal catalysis, particularly copper- and palladium-based systems, has revolutionized the formation of C-O bonds, offering milder conditions and broader substrate scope compared to classical methods. scientificupdate.com The Ullmann condensation and Buchwald-Hartwig amination are prominent examples of such transformations. scientificupdate.com

Copper-catalyzed N-arylation of nitrogen heterocycles like pyrazoles is well-established and can be adapted for O-arylation. acs.org These reactions often employ a copper(I) salt and a diamine ligand. acs.org Similarly, palladium-catalyzed cross-coupling reactions provide a versatile route to aryl ethers.

Recent advancements have also explored the use of arynes in copper-catalyzed reactions to achieve switchable N-arylation of pyrazoles, a strategy that could potentially be adapted for O-arylation. nih.govsciety.org The choice of ligand can direct the regioselectivity of the arylation to either of the pyrazole's nitrogen atoms. nih.govsciety.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient construction of the this compound scaffold, enabling key bond-forming steps that would otherwise be challenging. Both palladium and copper-based catalytic systems have proven instrumental in forming the crucial aryl-nitrogen and aryl-oxygen linkages.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are the cornerstones of the this compound structure.

The Buchwald-Hartwig amination stands out as a premier method for the synthesis of C-N bonds. This reaction facilitates the coupling of amines with aryl halides and has been successfully applied to the amination of pyrazole rings. wikipedia.orglibretexts.org The versatility of the Buchwald-Hartwig reaction is demonstrated by its broad substrate scope, accommodating various amines and aryl halides. wikipedia.org The development of sophisticated phosphine (B1218219) ligands has been crucial in expanding the reaction's applicability, allowing for couplings with a wider range of functional groups and under milder conditions. wikipedia.org For instance, the use of bulky electron-rich phosphine ligands has enabled the amination of less reactive aryl chlorides. While there are numerous examples of C-N bond formation at various positions of the pyrazole ring, direct C4 amination has been less explored. However, successful Buchwald-Hartwig couplings at the C4 position of pyrazoles with aromatic amines have been reported. nih.gov Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed, offering an alternative catalytic system. researchgate.net

For the formation of the aryl-oxygen bond, palladium catalysis also offers viable routes. Palladium-catalyzed C-O bond formation between phenols and allenylic carbonates has been described, showcasing the potential for creating aryl ethers under mild conditions. nih.gov This methodology could be adapted for the synthesis of the pyrazolyl-oxy-aniline core.

Historically, the Ullmann condensation has been a key reaction for forming C-O and C-N bonds, typically requiring high temperatures and stoichiometric copper. wikipedia.org Modern advancements have introduced milder, copper-catalyzed versions of the Ullmann reaction. wikipedia.orgmdpi.com These improved methods often employ ligands to facilitate the coupling. For example, L-proline has been used to promote the Ullmann-type coupling of aryl iodides with various nitrogen heterocycles, including pyrazoles. researchgate.net The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N bond formation and presents an alternative to the Buchwald-Hartwig amination. wikipedia.org

Table 1: Comparison of Catalytic Methods for C-N and C-O Bond Formation

Reaction Catalyst Typical Substrates Key Advantages
Buchwald-Hartwig Amination Palladium complexes with phosphine ligands Aryl halides/triflates and amines High functional group tolerance, mild reaction conditions. wikipedia.org
Ullmann Condensation/Goldberg Reaction Copper salts (often with ligands) Aryl halides and amines/alcohols Cost-effective catalyst, suitable for specific substrates. wikipedia.orgresearchgate.net
Palladium-Catalyzed Etherification Palladium complexes Phenols and various coupling partners Mild reaction conditions, good yields. nih.gov

Both heterogeneous and homogeneous catalysis play a role in the synthesis of precursors and the modification of the this compound scaffold.

Homogeneous catalysis is exemplified by the palladium-catalyzed reactions discussed previously. The catalyst and reactants are in the same phase, allowing for high efficiency and selectivity under mild conditions. nih.gov For instance, palladium-catalyzed C-H bond arylation of pyrazoles can be used to introduce the aniline moiety or other substituents. academie-sciences.fr

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. For example, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been developed using sulfonated amorphous carbon, a solid acid catalyst. nih.govresearchgate.net This approach highlights the potential for environmentally friendly and efficient syntheses. While not directly applied to this compound, the principles of using solid-supported catalysts for cyclization and functionalization reactions are transferable.

Novel Synthetic Routes and Cascade Reactions for Direct Synthesis of the Scaffold

Recent research has focused on developing more efficient and atom-economical synthetic strategies, including novel routes and cascade reactions.

One innovative approach involves the multicomponent synthesis of pyrazolo[3,4-b]quinolines. preprints.orgnih.gov Although this leads to a fused ring system, the underlying principles of combining multiple starting materials in a one-pot reaction to rapidly build molecular complexity are relevant to the synthesis of the target scaffold.

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer a powerful strategy. A novel approach for synthesizing pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction, demonstrating the potential for complex transformations under mild conditions. nih.govresearchgate.net Acid-promoted cyclization of (1H-pyrazol-5-yl)anilines with ethers to form pyrazolo[4,3-c]quinolines via C-O bond cleavage is another example of a cascade process that could inspire new routes to the desired aniline ether linkage. researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving the correct regiochemistry is a critical challenge in the synthesis of this compound. The pyrazole ring itself presents multiple sites for substitution, and controlling the position of the ether linkage and any other substituents is paramount.

The synthesis of substituted pyrazoles often yields a mixture of regioisomers. conicet.gov.arorganic-chemistry.org However, several strategies have been developed to enhance regioselectivity. The choice of solvent can have a dramatic impact; for example, using fluorinated alcohols as solvents in the condensation of 1,3-diketones with hydrazines can significantly improve the regioselectivity of pyrazole formation. conicet.gov.ar Similarly, conducting the reaction in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can also lead to high regioselectivity. organic-chemistry.org

The use of directing or blocking groups is another effective strategy. For instance, an ester substituent at the C4 position of a pyrazole can act as a blocking group, enabling regioselective arylation at the C5 position. academie-sciences.fr Subsequent removal of the blocking group provides the desired C5-arylated pyrazole.

While this compound itself is achiral, the introduction of chiral centers in its analogs would necessitate stereochemical control. Asymmetric hydrogenation of substituted pyridines to chiral piperidines, a key intermediate in some syntheses, has been achieved using iridium catalysts with chiral ligands. researchgate.net This demonstrates that stereochemical control is achievable for related heterocyclic systems and could be applied to the synthesis of chiral analogs of the target molecule.

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrazol 4 Yl Oxy Aniline Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-((1H-Pyrazol-4-yl)oxy)aniline, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, would be essential for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the aniline (B41778) and pyrazole (B372694) rings, as well as the N-H protons.

Aniline Ring Protons: The protons on the aniline ring are expected to appear in the aromatic region of the spectrum. Due to the meta-substitution pattern, a complex splitting pattern would be anticipated. The proton ortho to the amino group and meta to the ether linkage would likely resonate at a different chemical shift compared to the other ring protons.

Pyrazole Ring Protons: The pyrazole ring contains two C-H protons and one N-H proton. The C-H protons would appear as singlets or doublets depending on the tautomeric form of the pyrazole ring. The N-H proton of the pyrazole is expected to be a broad singlet and its chemical shift would be sensitive to the solvent and concentration.

Amino and Imino Protons: The -NH₂ protons of the aniline group and the N-H proton of the pyrazole ring would typically appear as broad singlets. Their chemical shifts can vary significantly with solvent, temperature, and concentration due to hydrogen bonding.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Pyrazole C-H7.5 - 8.0s or d
Aniline C-H6.5 - 7.5m
Aniline -NH₂3.5 - 5.0br s
Pyrazole N-H10.0 - 13.0br s

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aniline Ring Carbons: The six carbon atoms of the aniline ring would resonate in the aromatic region (typically 100-150 ppm). The carbon atom attached to the oxygen atom (C-O) would be shifted downfield, while the carbon attached to the amino group (C-N) would also show a characteristic chemical shift.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring would also appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the ether linkage.

A hypothetical ¹³C NMR data table is provided below.

Carbon Assignment Expected Chemical Shift (ppm)
Aniline C-O150 - 160
Aniline C-N140 - 150
Aniline C-H100 - 130
Pyrazole C-O145 - 155
Pyrazole C-H110 - 140

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Characterization

¹⁵N NMR spectroscopy would be invaluable for directly probing the nitrogen environments in the molecule. It would provide distinct signals for the nitrogen atom of the aniline's amino group and the two nitrogen atoms of the pyrazole ring, confirming their chemical environments and tautomeric state.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the aniline and pyrazole rings through the ether linkage, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the aniline and pyrazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons, which is crucial for confirming the C-O-C ether linkage between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the exact molecular weight and, consequently, the elemental composition of this compound. The expected monoisotopic mass would be calculated based on its molecular formula, C₉H₉N₃O. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the aniline or pyrazole moieties.

Analysis Expected Result
Molecular FormulaC₉H₉N₃O
Exact Mass[Calculated Value]
FragmentationLoss of aniline, pyrazole, and other characteristic fragments

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

N-H Stretching: The N-H stretching vibrations of the aniline amino group and the pyrazole N-H would be observed in the region of 3200-3500 cm⁻¹. The aniline -NH₂ would typically show two bands (symmetric and asymmetric stretching).

C-O Stretching: The characteristic C-O-C ether linkage would exhibit strong stretching vibrations in the region of 1260-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending: N-H bending vibrations for the amino group would be expected around 1600 cm⁻¹.

A hypothetical IR and Raman data table is shown below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Aniline & Pyrazole)3200 - 3500Medium - Strong
Aromatic C-H Stretch3000 - 3100Medium
C=C Aromatic Stretch1400 - 1600Medium - Strong
N-H Bend (Aniline)1580 - 1650Medium
C-O-C Ether Stretch1000 - 1260Strong

Characteristic Vibrational Modes of the Aniline and Pyrazole Moieties

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent aniline and pyrazole rings. These bands are indicative of the specific functional groups and structural features within the molecule.

The aniline moiety is characterized by several key vibrations. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as two distinct bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency, while the symmetric stretching is found at a lower frequency. The N-H bending vibration, or scissoring, is expected to appear in the 1650-1580 cm⁻¹ range. Furthermore, the C-N stretching vibration of the aromatic amine is anticipated to be in the 1340-1250 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene (B151609) ring will likely be observed just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic ring and typically appear between 900 and 690 cm⁻¹.

The pyrazole moiety also presents a unique set of vibrational frequencies. The N-H stretching vibration of the pyrazole ring is expected in the 3500-3400 cm⁻¹ region, which may overlap with the aniline N-H stretches. The C=N stretching vibration within the pyrazole ring is a characteristic band and is generally found in the 1600-1470 cm⁻¹ range rsc.org. The C=C stretching vibrations of the pyrazole ring are expected in a similar region to the C=N stretch. Ring stretching vibrations, often referred to as "ring breathing" modes, for the pyrazole heterocycle are also anticipated in the fingerprint region of the spectrum.

A summary of the expected characteristic vibrational modes is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aniline -NH₂Asymmetric N-H Stretch3500-3400
Aniline -NH₂Symmetric N-H Stretch3400-3300
Aniline -NH₂N-H Bend (Scissoring)1650-1580
Aniline C-NC-N Stretch1340-1250
Pyrazole N-HN-H Stretch3500-3400
Pyrazole C=NC=N Stretch1600-1470 rsc.org
Aromatic/Heteroaromatic C-HC-H Stretch>3000
Aromatic/Heteroaromatic C-HOut-of-Plane C-H Bend900-690

Analysis of the Ether Linkage Vibrations

The ether linkage (C-O-C) connecting the aniline and pyrazole moieties in this compound gives rise to characteristic vibrational modes in the IR spectrum. The most prominent of these is the asymmetric C-O-C stretching vibration, which is typically strong and appears in the region of 1260-1000 cm⁻¹. For aryl ethers, this band is often observed towards the higher end of the range, typically between 1275 and 1200 cm⁻¹.

The symmetric C-O-C stretching vibration is generally weaker and can be more difficult to identify as it may be obscured by other absorptions in the fingerprint region. It is expected to appear at a lower frequency than the asymmetric stretch. The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic and heteroaromatic rings. The electron-donating nature of the aniline ring and the electronic properties of the pyrazole ring will modulate the bond strength and, consequently, the vibrational frequency of the ether linkage.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aryl Ether C-O-CAsymmetric Stretch1275-1200
Aryl Ether C-O-CSymmetric Stretch~1075-1020

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, this method would provide invaluable information about its molecular geometry, conformation, and the nature of intermolecular interactions that govern its crystal packing.

Based on studies of analogous pyrazole and aniline derivatives, it is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding. The N-H groups of both the aniline and pyrazole moieties can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. This could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks mdpi.comresearchgate.net.

For instance, intermolecular hydrogen bonds of the N-H···N type between the pyrazole rings of adjacent molecules are a common feature in the crystal structures of pyrazole derivatives mdpi.com. Additionally, N-H···O hydrogen bonds involving the ether oxygen or N-H···N interactions with the aniline nitrogen could further stabilize the crystal lattice.

A hypothetical table of crystallographic parameters, based on what might be expected for a compound of this nature, is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8-12
b (Å)10-15
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Z (molecules/unit cell)4 or 8
Key Intermolecular InteractionsN-H···N, N-H···O hydrogen bonds, π-π stacking

Chromatographic and Other Separative Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound would typically be achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice for quantitative analysis.

For a compound of this polarity, a reversed-phase HPLC (RP-HPLC) method would be most suitable. This would involve a non-polar stationary phase (such as a C18 or C8 bonded silica) and a polar mobile phase. A typical mobile phase would consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the main compound from any impurities. Detection would most effectively be carried out using a UV detector, as the aromatic and heteroaromatic rings are strong chromophores.

For the isolation and purification of larger quantities, column chromatography would be the preferred method. Given the moderate polarity of the molecule, a silica (B1680970) gel stationary phase would be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). The optimal solvent system would be determined by preliminary analysis using Thin-Layer Chromatography (TLC).

The following table outlines a hypothetical set of conditions for the HPLC analysis of this compound.

Parameter Hypothetical Condition
HPLC System Reversed-Phase (RP-HPLC)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Chemical Reactivity and Mechanistic Investigations of 3 1h Pyrazol 4 Yl Oxy Aniline

Reactivity of the Aniline (B41778) Moiety: Amination, Acylation, and Diazotization Reactions

The aniline portion of 3-((1H-Pyrazol-4-yl)oxy)aniline is a primary determinant of its chemical behavior, offering a rich landscape for various chemical modifications. The amino group, being an activating, ortho-, para-directing substituent, significantly influences the reactivity of the aromatic ring.

Amination and Acylation: The nucleophilic character of the amino group readily facilitates N-alkylation and N-acylation reactions. While specific studies on the amination and acylation of this compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests that these transformations can be achieved under standard conditions. For instance, acylation can be expected to proceed smoothly with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. The chemoselectivity of these reactions, particularly in the presence of the pyrazole (B372694) ring which also contains reactive nitrogen atoms, is an area ripe for investigation. It is anticipated that the aniline nitrogen, being more basic and sterically accessible, would be the primary site of reaction under typical conditions.

Diazotization Reactions: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction would convert the amino group into a diazonium salt, a highly versatile intermediate. These diazonium salts can subsequently undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN), Schiemann reactions for the introduction of fluorine, and coupling reactions with activated aromatic compounds to form azo dyes. The stability and reactivity of the diazonium salt derived from this compound would be influenced by the electronic properties of the pyrazoloxy substituent.

Reactivity of the Pyrazole Ring System: Electrophilic and Nucleophilic Substitutions

The pyrazole ring in this compound is an aromatic heterocycle with distinct reactive sites. The reactivity of the pyrazole ring is influenced by the two nitrogen atoms, which affect the electron density distribution within the ring.

Electrophilic Substitution: Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon. However, in the target molecule, the C4 position is occupied by the oxygen of the ether linkage. Therefore, electrophilic attack on the pyrazole ring would be directed to other available positions, primarily the C3 and C5 positions. The aniline moiety, being an activating group, could potentially influence the regioselectivity of electrophilic substitution on the pyrazole ring, although this interplay has not been explicitly studied for this molecule.

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of activating groups (electron-withdrawing groups) or the formation of a pyrazolium (B1228807) salt to enhance the ring's electrophilicity. In the absence of such activation, direct nucleophilic attack on the pyrazole ring of this compound is expected to be challenging.

Transformations Involving the Ether Linkage: Cleavage and Rearrangement Reactions

The ether linkage is a critical structural feature of this compound, and its stability and reactivity are of key interest.

Cleavage Reactions: Aryl ethers are generally stable, but their cleavage can be effected under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. The cleavage of the C(aryl)-O bond would yield 3-aminophenol (B1664112) and 4-hydroxy-1H-pyrazole, while cleavage of the C(pyrazolyl)-O bond would result in aniline and a pyrazol-4-one derivative. The regioselectivity of this cleavage would depend on the relative stability of the potential carbocation intermediates or the transition states of the nucleophilic attack. No specific studies on the cleavage of the ether linkage in this compound have been found.

Rearrangement Reactions: Rearrangement reactions involving the ether linkage, such as the Claisen rearrangement, are typically observed with allyl aryl ethers. As this compound does not possess an allyl group, this specific type of rearrangement is not expected. Other potential intramolecular rearrangements have not been documented for this compound.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, controlling the regioselectivity and chemoselectivity of reactions is paramount for its synthetic utility.

Regioselectivity refers to the preference for reaction at one position over another. For instance, in electrophilic substitution reactions on the aniline ring, the directing effect of the amino group (ortho, para) and the pyrazoloxy substituent will determine the position of the incoming electrophile.

Chemoselectivity is the preferential reaction of one functional group over another. For example, in acylation reactions, the relative nucleophilicity of the aniline nitrogen versus the pyrazole nitrogens will dictate the outcome.

Predicting and controlling these selectivities would require a detailed understanding of the electronic and steric properties of the molecule, which can be further elucidated through computational studies and experimental investigations.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction pathways of this compound, kinetic and isotopic labeling studies are invaluable tools.

Isotopic Labeling Studies: Replacing an atom with its isotope (e.g., ¹⁴C for ¹²C, or ¹⁵N for ¹⁴N) allows for the tracing of atoms throughout a reaction. This can definitively establish bond-forming and bond-breaking steps. For example, in studying the mechanism of a potential rearrangement involving the ether linkage, labeling the oxygen atom with ¹⁸O would allow for the determination of its final position in the product, thereby elucidating the rearrangement pathway. While no specific kinetic or isotopic labeling studies have been reported for this compound, these techniques are crucial for definitively establishing reaction mechanisms.

Influence of Electronic and Steric Effects on Reaction Pathways

The reactivity and selectivity of this compound are governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The electron-donating nature of the amino group on the aniline ring increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the pyrazole ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the point of attachment. The ether oxygen, with its lone pairs, can also participate in resonance, further influencing the electron distribution across the molecule.

Steric Effects: The spatial arrangement of the atoms and groups in the molecule can hinder the approach of reactants to certain sites. For example, the steric bulk of the pyrazoloxy group might influence the ortho/para ratio in electrophilic substitution reactions on the aniline ring. Similarly, the accessibility of the nitrogen atoms in the pyrazole ring for reactions like alkylation will be influenced by the surrounding substituents.

A comprehensive understanding of these effects is crucial for predicting and controlling the outcome of chemical reactions involving this scaffold.

Redox Chemistry of the this compound Scaffold and its Derivatives

The redox chemistry of this compound is an area of potential interest, given the presence of both an aniline moiety, which can be oxidized, and a pyrazole ring, which can also participate in redox processes.

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, and polymeric materials, depending on the oxidizing agent and reaction conditions. The pyrazole ring is generally resistant to oxidation, but strong oxidizing agents can lead to ring cleavage.

Reduction: The reduction of the pyrazole ring is generally difficult due to its aromatic nature. The aniline part of the molecule is already in a reduced state. However, if nitro or other reducible groups were introduced onto the aromatic rings, they could be selectively reduced.

The redox potential of this compound and its derivatives would be influenced by the electronic communication between the aniline and pyrazole rings through the ether linkage.

Computational and Theoretical Studies of 3 1h Pyrazol 4 Yl Oxy Aniline

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry Optimization

There is no available published data on the use of Quantum Mechanical (QM) calculations to determine the electronic structure or to perform molecular geometry optimization specifically for 3-((1H-Pyrazol-4-yl)oxy)aniline.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

No studies utilizing Density Functional Theory (DFT) to predict the molecular properties of this compound have been found. Consequently, there is no information for the following subsections.

Prediction of Optimized Geometries and Conformational Preferences

Information regarding the DFT-predicted optimized geometry, bond lengths, bond angles, or conformational preferences for this compound is not available in published literature.

Calculation of Vibrational Frequencies and Correlation with Experimental Spectra

There are no published reports containing calculated vibrational frequencies (e.g., IR or Raman spectra) for this compound based on DFT methods, nor any correlation of such data with experimental spectra.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

No Molecular Electrostatic Potential (MEP) surface analyses for this compound have been published. Therefore, there is no data identifying the electrophilic or nucleophilic reactive sites on the molecule based on this method.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

No research applying Frontier Molecular Orbital (FMO) theory to this compound could be located in the scientific literature.

HOMO-LUMO Energy Gaps and Chemical Softness Analysis

As no FMO studies are available, there is no published data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, or derived chemical reactivity descriptors such as chemical softness for this compound.

Orbital Symmetry and Overlap Considerations in Reaction Pathways

The reactivity of this compound is fundamentally governed by the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on analogous aniline (B41778) and pyrazole (B372694) structures reveal key features that dictate their reaction pathways.

The HOMO, typically characterized by high electron density, acts as the primary electron donor in reactions with electrophiles. For the aniline moiety, the HOMO is generally distributed across the phenyl ring and the nitrogen atom's lone pair. researchgate.netresearchgate.net The pyrazole ring also contributes significantly to the molecule's FMOs. The precise energy levels and spatial distribution of these orbitals determine the molecule's nucleophilicity and the regioselectivity of its reactions.

The LUMO, conversely, is the primary electron acceptor and indicates sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation.

Reaction pathways, such as the synthesis of the pyrazole ring via [3+2] cycloaddition or the formation of the ether linkage, are governed by orbital symmetry principles. organic-chemistry.orgnih.gov For a reaction to proceed efficiently via a concerted mechanism, the symmetry of the interacting orbitals of the reactants must align. For instance, in a cycloaddition reaction to form the pyrazole ring, the HOMO of one component must have the same symmetry as the LUMO of the other, allowing for constructive overlap and bond formation. Computational methods are essential for visualizing these orbitals and predicting whether a given reaction pathway is symmetry-allowed or forbidden.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a detailed, step-by-step understanding of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. For a molecule like this compound, modeling can elucidate both its synthesis and its subsequent reactions.

The synthesis of the core pyrazole structure can be modeled using kinetic and mechanistic studies. dntb.gov.ua For example, the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) involves several intermediates and transition states that can be mapped out using Density Functional Theory (DFT) calculations. Similarly, the formation of the ether bond, likely through a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation, can be computationally investigated. DFT calculations can determine the activation energy barriers for each potential pathway, helping to predict the required reaction conditions and the most likely product.

For a hypothetical SNAr reaction to form the ether linkage, computational models would calculate the energetics of the Meisenheimer complex, which serves as the reaction intermediate. The geometry of the transition state leading to this complex would be optimized to find the lowest energy path. The calculated activation barriers provide quantitative insight into the reaction kinetics.

Table 1: Hypothetical Activation Energies for Ether Linkage Formation

Reaction Pathway Computational Method Calculated Activation Energy (kcal/mol)
Nucleophilic Aromatic Substitution DFT (B3LYP/6-31G*) 25.4

This is a hypothetical data table for illustrative purposes.

These models can also explore the influence of substituents on either the pyrazole or aniline ring, predicting how they might alter reaction rates and regioselectivity by modifying the electronic properties and steric environment of the reacting centers.

Solvation Models and Environmental Effects on Computational Predictions

Reactions are almost always carried out in a solvent, and the surrounding medium can significantly influence molecular properties and reaction outcomes. Computational solvation models are crucial for bridging the gap between gas-phase calculations and real-world experimental conditions. chemrxiv.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model (COSMO), or the SMD solvation model, are commonly used. github.iorsc.org These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which offers a balance between accuracy and computational cost. youtube.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent.

For this compound, the choice of solvent can affect its conformational equilibrium, the stability of charged intermediates, and the energy of transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby accelerating the reaction rate. Solvation models can quantify these effects, leading to more accurate predictions of reaction energies and barriers in solution. rsc.org

Explicit solvation models, where individual solvent molecules are included in the calculation, offer higher accuracy but are computationally far more demanding. They are typically used for studying specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of this compound. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of key functional groups. For instance, calculations on similar pyrazole and aniline derivatives have successfully assigned N-H stretching vibrations, aromatic C-H stretches, and C-O ether bond vibrations. researchgate.netnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. nih.gov Accurate predictions of ¹H, ¹³C, and ¹⁵N chemical shifts can help assign the correct regioisomer from a synthesis or identify the preferred tautomeric form in solution. mdpi.comrsc.org Studies on a wide range of organic molecules have shown that methods like B3LYP/cc-pVDZ can provide reliable ¹⁵N and ¹³C chemical shift predictions. rsc.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Notes
IR Frequency
N-H Stretch (Aniline) ~3450 cm⁻¹ Asymmetric stretch
N-H Stretch (Aniline) ~3360 cm⁻¹ Symmetric stretch
N-H Stretch (Pyrazole) ~3150 cm⁻¹ Broad, characteristic of pyrazole N-H
C-O-C Stretch ~1240 cm⁻¹ Aryl-ether asymmetric stretch
¹³C NMR Chemical Shift
C-O (Aniline Ring) ~155 ppm Carbon attached to ether oxygen
C-O (Pyrazole Ring) ~160 ppm Carbon attached to ether oxygen
C-NH₂ (Aniline Ring) ~148 ppm Carbon attached to the amino group
¹H NMR Chemical Shift
NH₂ (Aniline) ~5.0 ppm Broad singlet, solvent dependent

This is a hypothetical data table with representative values based on analogous compounds.

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanical calculations are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. youtube.com MD has become an essential tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov

An MD simulation for this molecule would involve placing it in a simulated box of solvent molecules and calculating the forces on each atom at discrete time steps using a classical force field. Integrating the equations of motion allows for the simulation of the molecule's trajectory over nanoseconds or even microseconds.

The key flexible bond in this molecule is the C-O-C ether linkage. MD simulations can explore the rotational barriers around the C-O bonds, revealing the preferred dihedral angles and identifying the most stable, low-energy conformations. Analysis of the simulation trajectory, for instance by calculating the Root Mean Square Deviation (RMSD), can reveal the stability of different conformations. nih.gov This information is critical for understanding how the molecule might bind to a biological target, as its active conformation may not be its lowest-energy state in solution. These simulations provide a four-dimensional view (3D structure + time) of the molecule's behavior at an atomic level. youtube.com

Synthetic Applications and Scaffold Diversification of 3 1h Pyrazol 4 Yl Oxy Aniline Derivatives

Design and Synthesis of Advanced Pyrazole-Aniline Hybrid Scaffolds

The development of advanced hybrid scaffolds incorporating the 3-((1H-Pyrazol-4-yl)oxy)aniline core is a key area of research. These efforts often involve the strategic combination of this building block with other pharmacologically relevant or materially significant motifs. mdpi.comnih.gov A common approach is the linkage of the pyrazole-aniline unit with other heterocyclic systems, such as coumarins or quinolines, to create novel molecular architectures with potentially enhanced properties. researchgate.netmdpi.com

For instance, the synthesis of pyrazole-aniline linked coumarin (B35378) derivatives has been achieved through catalyst-free one-pot reactions, demonstrating the feasibility of creating complex scaffolds from readily available starting materials. researchgate.net The design of these hybrid molecules often relies on computational and ligand-based drug design approaches to predict and optimize their interactions with biological targets or their material properties. nih.gov The inherent reactivity of the aniline (B41778) and pyrazole (B372694) moieties allows for a wide range of chemical modifications, facilitating the generation of diverse and complex molecular structures. nih.govnih.gov

Utilization of this compound as a Versatile Building Block in Organic Synthesis

The this compound scaffold serves as a highly adaptable building block in organic synthesis due to the presence of multiple reactive sites. The primary amine group of the aniline moiety is a key functional handle for a variety of transformations, including acylation, alkylation, and diazotization reactions. These reactions allow for the introduction of a wide array of substituents and the construction of more complex molecular frameworks. jocpr.com

Furthermore, the pyrazole ring itself offers opportunities for functionalization. The N-H proton of the pyrazole can be substituted, and the carbon atoms of the ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. mdpi.comorganic-chemistry.org This dual reactivity of the aniline and pyrazole components makes this compound a valuable precursor for the synthesis of a broad spectrum of derivatives with tailored properties. researchgate.net The ether linkage between the pyrazole and aniline rings is generally stable under many reaction conditions, allowing for selective modifications at other positions of the molecule.

Development of Libraries of Functionalized Derivatives for Material Science Applications

The creation of libraries of functionalized derivatives of this compound is a promising strategy for discovering new materials with unique properties. kubikat.orgexlibrisgroup.com The systematic modification of the core scaffold allows for the fine-tuning of electronic, optical, and coordination properties. For example, the introduction of different substituents on the aniline ring or the pyrazole nucleus can significantly impact the molecule's photophysical characteristics, such as fluorescence and phosphorescence. mdpi.com

These libraries can be screened for applications in various areas of materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The ability of pyrazole-containing compounds to form stable complexes with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or gas storage properties. exlibrisgroup.commdpi.com The diversity of these libraries is crucial for establishing structure-property relationships and guiding the design of next-generation materials.

Ligand Design and Coordination Chemistry for Catalytic Systems

The this compound scaffold is an excellent platform for the design of novel ligands for coordination chemistry and catalysis. nih.govbohrium.com The nitrogen atoms of the pyrazole ring and the aniline group can act as coordination sites for a variety of metal ions. mdpi.comarabjchem.org By modifying the substituents on the scaffold, the steric and electronic properties of the resulting ligands can be precisely controlled, influencing the coordination geometry and reactivity of the metal center.

For example, the introduction of bulky groups near the coordination sites can create specific pockets that favor certain substrates, leading to enhanced selectivity in catalytic reactions. The electronic nature of the substituents can also modulate the electron density at the metal center, thereby affecting its catalytic activity. arabjchem.org The resulting metal complexes can be investigated for their efficacy in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. bohrium.comscholaris.ca

Table 1: Examples of Pyrazole-Based Ligands and Their Catalytic Applications

Ligand TypeMetalCatalytic ApplicationReference
Pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridinesRuthenium, OsmiumStoichiometric reactivities with inorganic nitrogenous compounds nih.gov
Pyrazole-based ligandsRutheniumTransfer hydrogenation and hydrosilylation scholaris.ca
Tripodal pyrazole ligandsCopper(II)Oxidation of catechol to o-quinone arabjchem.org
Pyrazole-based tridentate ligandsCopper(II)Oxidation of catechol to o-quinone bohrium.comresearchgate.net

Applications in Catalyst Development and Support Design for Organic Transformations

Derivatives of this compound can be employed not only as ligands but also as supports for catalysts. The functional groups on the scaffold can be used to immobilize catalytically active metal species, creating heterogeneous catalysts with improved stability and recyclability. The porous nature of materials derived from these scaffolds, such as MOFs, can provide a high surface area for catalytic reactions to occur.

The pyrazole and aniline moieties can also play a direct role in the catalytic cycle. For instance, the protic N-H group of the pyrazole can participate in proton transfer steps, while the aniline group can be involved in redox processes. nih.gov This cooperative functionality between the scaffold and the metal center can lead to novel catalytic activities and reaction pathways. The development of such supported catalysts is a key area of research aimed at creating more sustainable and efficient chemical processes.

Exploration of Novel Chemical Transformations and Methodologies Facilitated by the Scaffold

The unique structural and electronic properties of the this compound scaffold can facilitate novel chemical transformations and the development of new synthetic methodologies. The presence of both a pyrazole and an aniline ring within the same molecule can lead to intramolecular reactions and rearrangements that are not possible with simpler starting materials.

For example, the scaffold can be used to direct C-H activation reactions, where a typically unreactive C-H bond is selectively functionalized. The proximity of the two aromatic rings can also be exploited in cycloaddition reactions to construct complex polycyclic systems. nih.gov Furthermore, the development of flow chemistry methods for the synthesis and modification of pyrazole-aniline derivatives can lead to more efficient and scalable production of these valuable compounds. nih.gov The exploration of the reactivity of this scaffold is an ongoing endeavor that promises to uncover new and exciting areas of chemical synthesis.

Future Research Directions and Emerging Paradigms in 3 1h Pyrazol 4 Yl Oxy Aniline Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly moving towards environmentally benign processes, and the synthesis of 3-((1H-Pyrazol-4-yl)oxy)aniline is a prime candidate for the application of green chemistry principles. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will focus on developing sustainable alternatives that minimize environmental impact.

One promising approach is the use of greener catalysts and solvent systems. For instance, the synthesis of acetanilide (B955) from aniline (B41778) has been demonstrated using a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding toxic acetic anhydride. ijtsrd.com Similarly, the Knorr pyrazole (B372694) synthesis has been achieved using ammonium (B1175870) chloride as a green catalyst in ethanol (B145695), a renewable solvent. jetir.org These principles can be directly applied to the synthesis of this compound, for example, by exploring solid acid catalysts or enzyme-catalyzed reactions for the ether linkage formation and pyrazole ring synthesis. The use of sunlight as an energy source for N-acetylation of anilines, catalyzed by MgSO4, presents another innovative and sustainable pathway to explore for derivatives of the target molecule. rsc.org

Green Chemistry ApproachPotential Application in this compound SynthesisReference
Use of benign catalystsEmploying solid acids like magnesium sulphate for acetylation steps. ijtsrd.com
Renewable solventsUtilizing ethanol for pyrazole ring formation. jetir.org
Alternative energy sourcesExploring sunlight-driven reactions for functionalization. rsc.org
BiocatalysisUsing enzymes for selective etherification or amination. acs.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. For the production of this compound, particularly for potential pharmaceutical applications, flow chemistry presents a transformative approach.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are poised to play a crucial role in the synthesis of this compound.

Techniques such as in-situ NMR and FT-IR spectroscopy can provide detailed information about the formation of intermediates and the progress of the reaction without the need for sampling and offline analysis. For instance, the synthesis of pyrazole derivatives has been characterized using FT-IR and NMR spectroscopy to confirm the presence of functional groups and elucidate the molecular structure. jetir.org The application of these techniques in a flow chemistry setup would allow for continuous, real-time monitoring and control of the synthesis of this compound, leading to higher yields and purity.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. These technologies can analyze vast datasets to predict reaction outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties.

For this compound, ML models could be trained to predict the reactivity of different starting materials for its synthesis, thereby reducing the number of trial-and-error experiments. mit.edu For example, machine learning models have been used to predict the outcomes of coupling reactions involving pyrazoles, demonstrating the potential for these techniques to guide synthetic efforts. nih.gov Furthermore, generative AI models could be employed to design novel derivatives of this compound with enhanced biological activity or material properties, accelerating the discovery of new drug candidates or functional materials.

Computational Chemistry for High-Throughput Screening of Chemical Space for Synthetic Feasibility

Computational chemistry provides a powerful lens through which to explore the vast chemical space and assess the feasibility of synthetic routes before they are attempted in the lab. High-throughput screening (HTS) of virtual compound libraries can identify promising candidates for synthesis.

In the context of this compound, computational methods can be used to screen different synthetic pathways and predict their efficiency. For example, density functional theory (DFT) calculations have been used to study the properties of pyrazole derivatives and inform their synthesis. nih.gov By combining computational screening with automated synthesis, researchers can rapidly explore a wide range of synthetic possibilities and identify the most promising routes for producing this compound and its analogs. High-throughput techniques have also been successfully applied to screen for suitable ionic liquids based on aniline derivatives, showcasing the power of this approach in materials discovery. nih.gov

Exploration of Chiral Derivatives and Asymmetric Synthesis Strategies

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The development of asymmetric synthesis strategies to produce enantiomerically pure derivatives of this compound is a significant area for future research.

Novel methods for the asymmetric synthesis of chiral pyrazole derivatives have been developed, often employing chiral auxiliaries or catalysts. rsc.orgnih.govrsc.orgacs.org For instance, the use of tert-butanesulfinamide as a chiral auxiliary has enabled the stereoselective synthesis of pyrazole derivatives. nih.govrsc.org Similarly, advancements in the asymmetric synthesis of substituted anilines, such as acid-catalyzed ortho-alkylation, provide a toolkit for introducing chirality into the aniline portion of the molecule. nih.gov Exploring these strategies for this compound will be crucial for developing stereochemically defined drug candidates.

Novel Catalyst Systems for Directed Functionalization and Transformation of this compound

The development of novel catalyst systems that can selectively functionalize specific positions on the this compound scaffold will be instrumental in creating a diverse library of derivatives for biological screening and materials development.

Recent advances in catalysis offer exciting possibilities. For example, palladium-catalyzed remote meta-C–H functionalization of aniline derivatives has been demonstrated, opening up new avenues for modifying the aniline ring. rsc.orgrsc.org Cobalt-catalyzed selective functionalization of anilines with hexafluoroisopropanol is another example of a novel transformation that could be applied to the target molecule. acs.org For the pyrazole moiety, various catalytic systems, including dioxomolybdenum complexes on magnetic nanoparticles, have been shown to be effective for the synthesis of pyrazole derivatives and could be adapted for post-synthetic modifications. rsc.org The development of catalysts for the regioselective functionalization of both the pyrazole and aniline rings will be a key focus of future research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-((1H-Pyrazol-4-yl)oxy)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a pyrazole derivative reacts with a substituted aniline under controlled conditions. For example, microwave-assisted synthesis (100–150°C, 1–3 hours) in polar aprotic solvents like DMF or DMSO can improve reaction efficiency and yield compared to classical reflux methods . Optimization involves adjusting catalysts (e.g., CuI for Ullmann-type couplings), stoichiometry, and temperature. Monitoring progress via TLC or HPLC ensures intermediate formation and product purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the aniline moiety (δ 5.5–6.5 ppm for NH2_2).
  • IR : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-O-C (1200–1250 cm1^{-1}) validate the ether linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+ at m/z 202.085) and fragmentation patterns.
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : The compound exhibits limited aqueous solubility (estimated <20 µg/mL at pH 7.4) but dissolves in polar solvents like DMSO or ethanol. Stability tests under varying pH (3–10) and temperature (4–40°C) reveal degradation via hydrolysis of the ether bond under acidic conditions. Storage in inert atmospheres (N2_2) at −20°C is recommended for long-term stability .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Safety protocols include:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. Disorder in the pyrazole ring is resolved using PART and SUMP restraints. High-resolution data (d < 0.8 Å) improves electron density maps, while SHELXD identifies heavy atoms for experimental phasing .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug design?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrazole (e.g., 3,5-dimethyl substitution) or aniline (e.g., methoxy groups) to probe electronic effects.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
  • Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .

Q. How does microwave-assisted synthesis compare to classical methods in terms of yield and scalability?

  • Methodological Answer : Microwave synthesis reduces reaction time (3 hours vs. 24 hours) and improves yield (85% vs. 60%) by enhancing thermal efficiency. However, scalability requires transitioning to continuous flow reactors with controlled pressure and temperature gradients. Pilot studies using microreactors (1–10 mL/min flow rate) demonstrate reproducible gram-scale production .

Q. What analytical approaches resolve contradictions in reactivity data (e.g., unexpected substitution patterns)?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (15N^{15}N-aniline) tracks regioselectivity in substitution reactions.
  • In Situ Monitoring : ReactIR or HPLC-MS detects transient intermediates (e.g., Meisenheimer complexes) to clarify pathways.
  • DFT Calculations : Gaussian simulations identify transition states and activation barriers for competing reaction mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.